molecular formula C18H30ClNO B1394783 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-97-9

4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1394783
CAS No.: 1220029-97-9
M. Wt: 311.9 g/mol
InChI Key: WCRMHTKUHUKGKX-UHFFFAOYSA-N
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Description

Historical Context of Phenoxypiperidine Derivatives

Phenoxypiperidine derivatives have emerged as critical scaffolds in medicinal and synthetic organic chemistry since the mid-20th century. The discovery of phenylpiperidine-based opioids, such as meperidine in 1939 and fentanyl in 1968, marked a turning point in pain management research. These compounds demonstrated the pharmacological versatility of combining aromatic phenoxy groups with piperidine rings, a structural motif that enables precise modulation of receptor interactions.

The development of 4-{2-[4-(tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride builds upon this legacy. Its design incorporates a sterically hindered tert-butyl group and a methyl-substituted phenoxy moiety, which enhance metabolic stability and selectivity compared to earlier derivatives. This evolution reflects broader trends in medicinal chemistry, where steric shielding and electronic tuning are leveraged to optimize drug-like properties.

Nomenclature and Structural Classification

The systematic IUPAC name This compound precisely defines its structure:

Property Description
CAS Registry Number 1220029-97-9
Molecular Formula C₁₈H₃₀ClNO
Molecular Weight 311.89 g/mol
Key Structural Features - Piperidine core (N-heterocyclic six-membered ring)
- Ethyl linker connecting piperidine to phenoxy group
- 4-(tert-butyl)-2-methylphenoxy substituent (sterically hindered aromatic)

The hydrochloride salt form enhances solubility in polar solvents, a common pharmaceutical formulation strategy. The tert-butyl group at the para position and methyl group at the ortho position create a distinctive three-dimensional architecture that influences both synthetic accessibility and biological activity.

Significance in Organic Chemistry Research

This compound exemplifies advanced strategies in heterocyclic synthesis:

  • Regioselective Functionalization : The ethyl-phenoxy linker enables precise spatial orientation of the aromatic system relative to the piperidine nitrogen, critical for receptor binding studies.
  • Steric Engineering : The tert-butyl group acts as a conformational lock, reducing rotational freedom and stabilizing specific bioactive conformations.
  • Synthetic Versatility : Intermediate in multicomponent reactions (MCRs), particularly for constructing spirocyclic systems via [4+2] cycloadditions or radical cascades.

Recent advances in catalytic methods have improved its synthesis. For instance, palladium-mediated hydrogenation of pyridine precursors achieves high enantioselectivity, while photoinduced electron donor-acceptor (EDA) complexes enable C–H amidation without transition metals. These innovations address historical challenges in piperidine functionalization, such as over-reduction or racemization.

In pharmacological research, the compound serves as a key intermediate for:

  • Serotonin receptor modulators
  • µ-opioid receptor agonists
  • Kinase inhibitors targeting cancer pathways

Its structural features are being exploited in fragment-based drug discovery, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is essential.

Properties

IUPAC Name

4-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-14-13-16(18(2,3)4)5-6-17(14)20-12-9-15-7-10-19-11-8-15;/h5-6,13,15,19H,7-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMHTKUHUKGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-(tert-butyl)-2-methylphenol with ethylene oxide to form the corresponding ether, followed by the reaction with piperidine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that derivatives of piperidine compounds, including 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride, exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine. Studies have shown that these compounds can enhance mood and alleviate symptoms of depression in animal models.
  • Anxiolytic Effects
    • The compound has been investigated for its anxiolytic properties, demonstrating potential in reducing anxiety levels. This is particularly relevant for developing new treatments for anxiety disorders, where existing medications may not be effective for all patients.
  • CNS Activity
    • The central nervous system (CNS) effects of this compound are of interest due to its ability to cross the blood-brain barrier. Its piperidine structure allows it to interact with various receptors in the brain, making it a candidate for further research in neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the piperidine ring.
  • Introduction of the tert-butyl group.
  • Substitution reactions to attach the phenoxyethyl moiety.

Various derivatives of this compound have been synthesized to enhance its pharmacological properties or reduce side effects. These modifications often focus on altering the substituents on the piperidine ring or the phenoxy group.

Case Studies

  • Study on Antidepressant Effects
    • A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of several piperidine derivatives, including Tert-butyl piperidine. Results indicated significant improvements in behavioral tests related to depression when administered to rodent models.
  • Anxiolytic Activity Assessment
    • Another research article highlighted the anxiolytic potential of this compound through behavioral assays such as the elevated plus maze test. The findings suggested that Tert-butyl piperidine significantly reduced anxiety-like behaviors compared to control groups.
  • Neuropharmacological Investigations
    • In a comprehensive review published in Neuropharmacology, researchers discussed various CNS-active compounds, including Tert-butyl piperidine, emphasizing its role in modulating neurotransmitter systems and potential therapeutic applications in treating neurological disorders.

Mechanism of Action

The mechanism by which 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound shares a piperidine backbone linked to an aromatic phenoxyethyl group, a scaffold prevalent in medicinal chemistry. Key structural analogs and their differentiating features include:

Compound Name Substituents on Phenoxy Group Piperidine Position Molecular Formula Molecular Weight (g/mol) Key References
4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine HCl 4-(tert-butyl), 2-methyl 4-position C₁₉H₃₂ClNO₂ 349.92 -
3-[2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl]piperidine HCl 4-bromo, 2-(tert-butyl) 3-position C₁₈H₂₈BrClNO 396.78
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl 4-bromo, 2-nitro 4-position C₁₃H₁₇BrClN₂O₃ 378.65
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-dichloro, 3,5-dimethyl 3-position C₁₆H₂₂Cl₃NO 364.72

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in ): Increase polarity but may reduce metabolic stability.
  • Halogenation (e.g., bromo in , chloro in ): Influences electronic properties and bioavailability.

Physicochemical Properties

Solubility and Stability
  • Hydrochloride salts universally improve water solubility across analogs .
  • The tert-butyl group in the target compound and increases lipophilicity (logP ~3.5–4.0 estimated), favoring blood-brain barrier penetration compared to nitro- or bromo-substituted derivatives .
  • Stability under acidic conditions is likely enhanced by the electron-donating methyl group in the target compound, whereas nitro-substituted analogs (e.g., ) may exhibit pH-dependent degradation .
Spectroscopic Characterization
  • ¹H-NMR: Piperidine protons resonate at δ 1.5–3.0 ppm, while aromatic protons in phenoxy groups appear at δ 6.5–8.0 ppm. Substituents like tert-butyl (δ 1.2–1.4 ppm) and halogens (e.g., bromo in ) produce distinct splitting patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 282.29 for ) align with calculated masses, confirming synthesis accuracy .

Biological Activity

4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride, also known by its CAS number 1220029-97-9, is a synthetic compound with potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₈H₃₀ClNO
  • Molecular Weight : 311.90 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl and a 2-methylphenoxy group, which may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit activity through various mechanisms:

  • Receptor Interaction : The piperidine moiety is often associated with interactions at neurotransmitter receptors, particularly in the central nervous system.
  • Anticonvulsant Properties : Some studies suggest that derivatives of piperidine can exhibit anticonvulsant effects, potentially through modulation of ion channels or neurotransmitter systems .
  • Antitumor Activity : There is evidence that similar compounds can inhibit cancer cell proliferation, possibly by inducing apoptosis or disrupting cell cycle progression .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AnticonvulsantExhibits potential anticonvulsant effects in animal models, similar to known anticonvulsants.
AntitumorDemonstrates cytotoxic effects against various cancer cell lines, inhibiting proliferation.
Neurotransmitter ModulationMay interact with neurotransmitter receptors, influencing CNS activity.

Case Study 1: Anticonvulsant Activity

A study examining the anticonvulsant properties of related piperidine compounds found that modifications in the chemical structure significantly impacted efficacy. Compounds with similar substituents showed promising results in reducing seizure frequency in rodent models, suggesting that this compound may possess similar properties.

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines such as A-431 (human epidermoid carcinoma) demonstrated that compounds structurally related to this piperidine derivative inhibited cell growth effectively. The presence of the tert-butyl group was noted to enhance lipophilicity, potentially improving cellular uptake and bioactivity .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives. Key findings include:

  • Substituent Effects : The presence of bulky groups like tert-butyl enhances the hydrophobic character, which may improve binding affinity to lipid membranes and increase bioavailability.
  • Cytotoxicity : Compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics, indicating significant potential for further development .

Q & A

Q. What are the key considerations for synthesizing 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride with high purity?

Answer: The synthesis of this compound typically involves multi-step reactions, including alkylation of the piperidine ring and subsequent salt formation. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency by stabilizing intermediates .
  • Temperature control : Exothermic reactions (e.g., alkylation) require cooling to avoid side products .
  • Purification : Crystallization using ethanol or methanol is preferred to isolate the hydrochloride salt with >95% purity .
  • Reaction monitoring : TLC or HPLC ensures intermediate formation and minimizes unreacted starting materials .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : 1H/13C NMR confirms the piperidine ring substitution pattern and phenoxy-ethyl linkage (e.g., δ ~3.5 ppm for piperidine protons) .
  • X-ray crystallography : Resolves stereochemistry and verifies the tert-butyl group orientation .
  • Mass spectrometry : ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C18H28ClNO) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Degrades under prolonged UV exposure or high humidity. Store at 2–8°C in airtight containers with desiccants .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s pharmacological interactions?

Answer: The tert-butyl group enhances:

  • Lipophilicity : Increases membrane permeability, as shown in logP calculations (~3.2) .
  • Steric hindrance : Reduces off-target binding in receptor assays (e.g., selectivity for σ-1 receptors over σ-2) .
  • Metabolic stability : In vitro microsomal studies show slower oxidation compared to methyl-substituted analogs .

Q. How can researchers resolve contradictions in pharmacological data across different studies?

Answer: Contradictions often arise from methodological variability. Strategies include:

  • Standardizing assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 25°C) .
  • Cross-validation : Compare HPLC purity data with biological activity to rule out impurity-driven effects .
  • Meta-analysis : Pool data from studies using harmonized protocols (e.g., fixed ligand concentrations) to identify trends .

Q. What in silico approaches are effective for predicting this compound’s ADMET properties?

Answer:

  • Molecular docking : SwissDock or AutoDock Vina predicts binding affinities to targets like NMDA receptors (RMSD <2.0 Å) .
  • ADMET prediction : Tools like ADMETLab 2.0 estimate bioavailability (%F >70%) and hepatotoxicity risk (low CYP3A4 inhibition) .
  • QSAR modeling : Correlates substituent effects (e.g., tert-butyl vs. methyl) with cytotoxicity (IC50) using datasets from PubChem .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

Answer:

  • HPLC-UV : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30), detection at 254 nm .
  • LC-MS/MS : MRM transitions (e.g., m/z 318→154) enable nanogram-level detection in plasma .
  • Validation criteria : Ensure linearity (R² >0.99), precision (%RSD <15%), and recovery (>85%) per ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride
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4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride

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